4-(2,2,6-Trimethylcyclohexyl)-2-butanone
Overview
Description
4-(2,2,6-Trimethylcyclohexyl)-2-butanone is a sesquiterpenoid compound with the molecular formula C₁₃H₂₄O and a molecular weight of 196.3291 g/mol . It is also known by its IUPAC name, 4-(2,2,6-trimethylcyclohexyl)butan-2-one . This compound is notable for its unique structure, which includes a cyclohexyl ring substituted with three methyl groups and a butanone side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(2,2,6-Trimethylcyclohexyl)-2-butanone can be synthesized through the hydrogenation of ionone using a Raney nickel catalyst in a high-pressure reaction kettle . The reaction typically involves the addition of a solvent to facilitate the process.
Industrial Production Methods: Industrial production of tetrahydroionone follows similar synthetic routes but on a larger scale. The use of high-pressure reactors and efficient catalysts ensures the production of high-purity tetrahydroionone suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-(2,2,6-Trimethylcyclohexyl)-2-butanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert tetrahydroionone into various oxidized products.
Reduction: The compound can be reduced to form different derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and acids.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
4-(2,2,6-Trimethylcyclohexyl)-2-butanone has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: this compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: The compound is used in the production of fragrances and flavorings due to its pleasant aroma.
Mechanism of Action
The mechanism by which tetrahydroionone exerts its effects involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound interacts with enzymes and receptors, influencing various biochemical processes.
Comparison with Similar Compounds
Ionone: A precursor to tetrahydroionone, differing by the presence of a double bond.
Dihydroionone: Similar structure but with fewer hydrogen atoms.
Trimethylcyclohexanone: Shares the cyclohexyl ring but differs in the side chain.
Uniqueness: 4-(2,2,6-Trimethylcyclohexyl)-2-butanone is unique due to its specific combination of a cyclohexyl ring with three methyl groups and a butanone side chain. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
4-(2,2,6-trimethylcyclohexyl)butan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h10,12H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCDGQHNORPNBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1CCC(=O)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863696 | |
Record name | 4-(2,2,6-Trimethylcyclohexyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6138-85-8 | |
Record name | Tetrahydroionone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6138-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,6,6-Trimethylcyclohexyl)butan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006138858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2,6,6-trimethylcyclohexyl)butan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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